Product packaging for rac Metoprolol-d6 Hemi (+)-Tartrate(Cat. No.:)

rac Metoprolol-d6 Hemi (+)-Tartrate

Cat. No.: B1162745
M. Wt: 696.89
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Deuterated Analogues and their Strategic Utility

Deuterated analogues are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). wikipedia.org This seemingly subtle change can have profound effects on the molecule's properties due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significantly lower rate of metabolism for deuterated drugs. wikipedia.org

This reduced metabolic rate can offer several advantages:

Prolonged Half-life and Increased Exposure: Slower metabolism can lead to a longer half-life and increased systemic exposure of the drug.

Improved Metabolic Profile: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic or unwanted metabolites.

Enhanced Bioavailability: For drugs with a significant first-pass effect (metabolism in the gut and liver before reaching systemic circulation), deuteration can decrease this effect, thereby increasing oral bioavailability.

Stabilization of Chiral Centers: Deuterium substitution at a chiral center can reduce the interconversion between stereoisomers, leading to a more stable and specific drug form.

The strategic application of deuteration in drug discovery has led to the development of novel pharmaceuticals with improved safety and efficacy profiles. aquigenbio.comnih.gov A notable example is the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. wikipedia.orgacs.org

Contextualization of "rac Metoprolol-d6 Hemi (+)-Tartrate" within Isotopic Labeling Research

This compound is a deuterated form of Metoprolol (B1676517) Tartrate, a well-known beta-blocker used in the treatment of various cardiovascular disorders. pharmaffiliates.comnih.gov In this specific compound, six hydrogen atoms in the metoprolol molecule have been replaced with deuterium. caymanchem.com The designation "rac" indicates that it is a racemic mixture, containing equal amounts of both enantiomers (mirror-image isomers). "Hemi (+)-Tartrate" refers to the salt form, where two molecules of the deuterated metoprolol are associated with one molecule of the dextrorotatory form of tartaric acid.

The primary application of this compound in research is as an internal standard for the quantification of metoprolol in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its chemical and physical properties are nearly identical to the non-deuterated form, but its increased mass allows it to be distinguished in mass spectrometry analysis. This enables accurate measurement of the parent drug's concentration, which is essential for pharmacokinetic and metabolic studies.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Name 1-[4-(2-Methoxyethyl)phenoxy]-3-[[1-(methyl-d3)ethyl-2,2,2-d3]amino]-2-propanol, 2R,3R-dihydroxybutanedioate (2:1) caymanchem.com
Molecular Formula C34H44D12N2O12
Molecular Weight 696.89 g/mol pharmaffiliates.com
Appearance White Solid
Primary Application Labeled analogue of Metoprolol for use as an internal standard in research. pharmaffiliates.comcaymanchem.com

Properties

Molecular Formula

C₃₄H₄₄D₁₂N₂O₁₂

Molecular Weight

696.89

Synonyms

1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl-d6)amino]-2-propanol Hemi (+)-Tartrate;  Beloc-d6;  Betaloc-d6;  Lapressor; -d6 Prelis-d6;  Seloken-d6;  Selopral-d6; 

Origin of Product

United States

Synthetic Methodologies for Rac Metoprolol D6 Hemi + Tartrate

Formation of the Hemi (+)-Tartrate Salt: Process and Optimization

Once the racemic Metoprolol-d6 base is synthesized and isolated, it is converted to a stable, crystalline salt form. The hemi (+)-tartrate salt is common for pharmaceutical use. researchgate.netwikipedia.org The term "hemi" indicates a 2:1 stoichiometric ratio of the metoprolol (B1676517) base to the tartaric acid molecule. researchgate.net

The process generally involves:

Dissolution: The isolated Metoprolol-d6 base, which should have a purity of at least 95%, is dissolved in a suitable organic solvent system. google.com A common choice is a mixture of isopropyl alcohol (IPA) and methanol. google.com

Acid Addition: A solution of L-(+)-tartaric acid in a solvent like acetone (B3395972) or an alcohol is added to the solution of the metoprolol base. google.com The reaction between the basic amine of metoprolol and the carboxylic acid groups of tartaric acid forms the salt.

Crystallization and Isolation: The mixture is often heated to ensure complete reaction and dissolution, then gradually cooled to induce crystallization of the salt. google.com The resulting solid, rac-Metoprolol-d6 Hemi (+)-Tartrate, is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. google.comgoogle.com

Optimization of this process focuses on solvent selection and temperature control to maximize yield and purity while ensuring safety. For example, while acetone can be used, its low boiling point and high flammability can pose industrial hazards, leading to the preference for alcohol-based solvent systems. google.com

Purity Assessment and Control in Deuterated Analog Synthesis

Ensuring the purity of rac-Metoprolol-d6 Hemi (+)-Tartrate is a critical final step. The analysis must confirm not only the chemical purity but also the isotopic enrichment and location of the deuterium (B1214612) atoms. nih.gov

Key Purity Aspects and Analytical Methods:

Chemical Purity: This refers to the absence of process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Photodiode Array (PDA) detectors are standard techniques for quantifying the main compound and any chemical impurities. iaea.orgturkjps.org

Isotopic Purity: This assesses the level of deuterium incorporation. It is crucial to determine the distribution of different deuterated forms (d1 to d6) and to quantify the amount of any remaining non-deuterated (d0) material. Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is the definitive technique for this analysis. nih.govconsensus.app By using selected ion monitoring (SIM), specific fragment ions corresponding to the deuterated and non-deuterated compounds can be precisely measured. nih.govconsensus.app

Enantiomeric Purity: Since the starting material is racemic, the final product is also a racemate. Chiral HPLC can be used to confirm the 1:1 ratio of the (R)- and (S)-enantiomers. iaea.org

Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure and, importantly, to verify the exact location of the deuterium atoms by observing the absence of proton signals at the labeled positions. iaea.org

The table below summarizes the analytical methods used for quality control.

Table 1: Analytical Methods for Purity Assessment

Purity Aspect Primary Analytical Technique Information Provided Reference
Chemical Purity HPLC, UHPLC-PDA Quantifies metoprolol-d6 and detects chemical impurities/degradants. iaea.org, turkjps.org
Isotopic Enrichment GC-MS, LC-MS Determines the percentage of d6-incorporation and distribution of d0-d5 species. nih.gov, consensus.app
Enantiomeric Purity Chiral HPLC Confirms the racemic nature and quantifies the ratio of (R)- to (S)-enantiomers. iaea.org

| Structural Integrity | ¹H NMR Spectroscopy | Confirms chemical structure and site-specific deuterium incorporation. | iaea.org |

Stereochemical Investigations of Deuterated Metoprolol Analogs

Principles and Techniques of Chiral Resolution for Deuterated Racemic Mixtures

The resolution of racemic mixtures, such as rac-Metoprolol-d6, into their individual enantiomers is a critical process in the synthesis of enantiopure drugs. The primary principle behind the chiral resolution of a racemic mixture like rac-Metoprolol-d6 Hemi (+)-Tartrate lies in the conversion of the enantiomeric pair into a mixture of diastereomers. Since enantiomers possess identical physical properties, their direct separation is challenging. However, diastereomers exhibit different physical and chemical characteristics, including solubility, which can be exploited for their separation. iaea.org

The most common method for achieving this is through the formation of diastereomeric salts by reacting the racemic base (rac-Metoprolol-d6) with a single enantiomer of a chiral acid, in this case, (+)-tartaric acid. iaea.orgnih.gov This reaction yields two diastereomeric salts: (R)-Metoprolol-d6-(+)-tartrate and (S)-Metoprolol-d6-(+)-tartrate. These diastereomeric salts can then be separated by methods such as fractional crystallization, which relies on the differences in their solubility in a particular solvent. researchgate.net One diastereomer will preferentially crystallize out of the solution, allowing for its isolation. The less soluble diastereomer is separated by filtration, and the pure enantiomer can then be recovered by treating the salt with a base to remove the chiral resolving agent.

SolventRationale for UseReference
MethanolCommonly used due to its ability to dissolve a wide range of organic salts and provide good discrimination in solubility for diastereomers. nih.gov
EthanolOften provides a good balance between solubility and the ability to induce crystallization of the less soluble diastereomer. researchgate.net
Acetone (B3395972)Can be effective in cases where diastereomers have significantly different polarities.
WaterUsed when the diastereomeric salts have sufficient water solubility and a significant solubility difference. nih.gov

Impact of the (+)-Tartrate Counter-ion on Chiral Recognition and Crystallization

The (+)-tartrate counter-ion plays a crucial role in the chiral recognition and successful separation of metoprolol (B1676517) enantiomers. The process of chiral recognition is fundamentally based on the three-dimensional interactions between the chiral resolving agent and the enantiomers of the racemic compound. In the case of metoprolol tartrate, these interactions are primarily governed by the formation of a network of hydrogen bonds.

X-ray crystallography studies of non-deuterated metoprolol tartrate reveal that the tartrate anions and metoprolol cations are held together by numerous strong hydrogen bonds. unifi.it Each metoprolol cation interacts with two different tartrate anions, and conversely, each tartrate anion interacts with four metoprolol cations (two R and two S). unifi.it This extensive hydrogen bonding network creates a specific crystalline lattice. The differing spatial arrangement of the functional groups in the (R)- and (S)-enantiomers of metoprolol leads to a more stable, lower-energy fit for one of the diastereomeric salts within the crystal lattice, resulting in its preferential crystallization. The different conformations of the diastereomeric salts lead to non-isostructural phases, which is a key factor for successful resolution by crystallization. rsc.org

The crystal structure of metoprolol tartrate has been determined to be orthorhombic, with the space group P212121. unifi.it The detailed crystallographic data for metoprolol tartrate is presented in the table below. It is important to note that this data is for the non-deuterated form, but it provides a very close approximation for the structure of the deuterated analog.

Crystallographic ParameterValueReference
Crystal SystemOrthorhombic unifi.it
Space GroupP212121 unifi.it
a (Å)5.899(2) unifi.it
b (Å)14.969(5) unifi.it
c (Å)20.655(6) unifi.it
α (°)90 unifi.it
β (°)90 unifi.it
γ (°)90 unifi.it
Volume (ų)1824.4(10) unifi.it

Advanced Methods for Assessing Enantiomeric Purity of Deuterated Metoprolol

Following the chiral resolution of rac-Metoprolol-d6 Hemi (+)-Tartrate, it is essential to accurately determine the enantiomeric purity of the resulting metoprolol-d6. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the enantiomers of deuterated metoprolol. Various CSPs have been shown to be effective for the chiral separation of metoprolol and its analogs, including polysaccharide-based columns like Chiralcel OD and Chiralpak AD. researchgate.netnih.gov The choice of the mobile phase is also critical for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): NMR spectroscopy can be a powerful tool for determining enantiomeric excess. In the presence of a chiral solvating agent, the enantiomers of deuterated metoprolol form transient diastereomeric complexes. researchgate.netresearchgate.net This interaction leads to a difference in the chemical shifts of corresponding protons in the two enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals provides a direct measure of the enantiomeric excess. researchgate.net Various chiral solvating agents, including those based on cyclodextrins, can be used for this purpose. rsc.org

The table below summarizes these advanced methods for assessing the enantiomeric purity of deuterated metoprolol.

Analytical MethodPrincipleKey AdvantagesReference
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.High accuracy, sensitivity, and reproducibility. Applicable to a wide range of compounds. researchgate.netnih.gov
NMR with CSAsFormation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer.Provides a direct measure of enantiomeric ratio without the need for physical separation. Non-destructive. researchgate.netresearchgate.net

Application of Rac Metoprolol D6 Hemi + Tartrate in Mechanistic and Metabolic Pathway Elucidation

Utilization as a Metabolic Probe in in vitro Systems

In vitro systems, such as human liver microsomes (HLMs), hepatocytes, and supersomes expressing specific enzymes, are fundamental models for studying drug metabolism. nih.gov In this context, Metoprolol-d6 is used not only as an internal standard for quantifying metoprolol (B1676517) and its metabolites but also as a mechanistic probe to understand enzymatic processes. caymanchem.comnih.gov

Enzyme Kinetic Studies and Deuterium (B1214612) Isotope Effects

The primary metabolic pathways of metoprolol are α-hydroxylation and O-demethylation, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov The substitution of hydrogen with deuterium at the isopropylamino side chain, a site of metabolic attack, can significantly alter the rate of these reactions. This is due to the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, thus slowing down reactions where this bond cleavage is the rate-limiting step. nih.gov

ParameterMetoprololMetoprolol-d6Isotope Effect (kH/kD)
Metabolic Pathway Rate (pmol/min/mg protein) Rate (pmol/min/mg protein)
α-Hydroxylation150951.58
O-Demethylation45431.05
N-Dealkylation1226.00

Note: This table presents hypothetical data for illustrative purposes, based on established principles of kinetic isotope effects in drug metabolism. The values demonstrate how deuteration at the N-isopropyl group significantly slows N-dealkylation and moderately affects α-hydroxylation, while having a minimal impact on O-demethylation, a reaction occurring at a different part of the molecule.

Identification of Metoprolol Metabolites Using Deuterated Analogues in in vitro Models

Metabolites derived from Metoprolol-d6 will have a mass that is shifted by up to six mass units compared to those derived from the unlabeled drug. This creates a characteristic "doublet" or "twin ion" peak in the mass spectrum for each metabolite. This signature pattern makes it straightforward to distinguish true drug-related metabolites from endogenous matrix components or background noise. For example, the α-hydroxymetoprolol metabolite derived from Metoprolol-d6 will appear at a different mass-to-charge ratio (m/z) than the same metabolite from unlabeled metoprolol, confirming its identity and origin. nih.gov This technique is instrumental in discovering novel or unexpected metabolic pathways.

Investigation of Cytochrome P450 and Other Enzyme Interactions with Deuterated Metoprolol

While CYP2D6 is the main enzyme responsible for metoprolol metabolism, other enzymes also play a role. nih.govnih.gov Studies using human liver microsomes and specific chemical inhibitors have shown that CYP3A4, CYP2B6, and CYP2C9 can also contribute to metoprolol's O-demethylation, α-hydroxylation, and N-dealkylation. nih.govresearchgate.net

Metoprolol-d6 is a crucial tool for dissecting the contributions of these different enzyme isoforms. The magnitude of the kinetic isotope effect can vary between enzymes for the same reaction, reflecting subtle differences in the geometry of their active sites and the transition state of the reaction. By incubating Metoprolol-d6 with supersomes—membranes containing a single, overexpressed P450 enzyme—researchers can study the interaction with each enzyme in isolation. nih.gov For example, experiments have demonstrated that in supersomes overexpressing CYP3A4, metoprolol undergoes α-hydroxylation, a pathway previously attributed almost exclusively to CYP2D6. nih.govnih.gov Using Metoprolol-d6 in such a system can help to detail the specific mechanism and rate-limiting steps for the CYP3A4-mediated pathway. This allows for a more precise mapping of which enzymes are responsible for which metabolic transformations.

Computational and Theoretical Studies of Deuterium Isotope Effects on Biotransformation Pathways

Computational chemistry provides a theoretical framework to understand and predict the experimental results observed with Metoprolol-d6. Using methods like density functional theory (DFT), researchers can model the active site of a cytochrome P450 enzyme with metoprolol docked inside. These models can calculate the activation energies required to break the C-H versus the C-D bonds for different metabolic reactions (e.g., α-hydroxylation, N-dealkylation).

These theoretical calculations can predict the magnitude of the KIE for each potential metabolic site. For instance, computational models can help explain why N-dealkylation might exhibit a larger KIE than α-hydroxylation. The calculations might show a higher activation energy barrier for hydrogen/deuterium abstraction during N-dealkylation, making this pathway more sensitive to isotopic substitution. These studies can also predict how deuteration at one site might redirect metabolism towards other sites, a phenomenon known as "metabolic switching". nih.gov By comparing these theoretical predictions with in vitro experimental data, scientists can gain a deeper, more robust understanding of the molecular forces and transition states that govern the metabolism of metoprolol.

Impurity Profiling and Stability Studies of Rac Metoprolol D6 Hemi + Tartrate

Identification and Quantification of Process-Related and Degradation Impurities

The synthesis and storage of Metoprolol (B1676517) can lead to the formation of various impurities, which can be categorized as either process-related or degradation products. daicelpharmastandards.com Process-related impurities are by-products or unreacted intermediates from the manufacturing process, while degradation impurities result from the chemical breakdown of the drug substance over time. Given that rac Metoprolol-d6 Hemi (+)-Tartrate is a labeled analogue of Metoprolol, it is anticipated to have a similar impurity profile. pharmaffiliates.com

Key impurities associated with Metoprolol include compounds arising from starting materials or side reactions. For instance, Metoprolol EP Impurity B and Metoprolol EP Impurity G are known process-related impurities. simsonpharma.com Degradation can lead to products like alpha-Hydroxy Metoprolol, a known active metabolite, and various dimeric or oxidative impurities. simsonpharma.compharmgkb.org The control and monitoring of these impurities are essential for the quality of the reference standard. synzeal.com

Table 1: Potential Impurities of this compound (Inferred from Metoprolol Data)

Impurity Name CAS Number (for non-deuterated form) Molecular Formula (non-deuterated) Potential Origin
Metoprolol EP Impurity A (Desisopropyl Metoprolol) 109632-08-8 (base) C14H23NO3 Process/Degradation
Metoprolol EP Impurity B 56718-71-9 C9H12O2 Process
Metoprolol EP Impurity G 501-94-0 C8H10O2 Process
Metoprolol EP Impurity H 62572-94-5 C14H23NO3 Process
Metoprolol EP Impurity N 6452-57-9 C6H15NO2 Process
alpha-Hydroxy Metoprolol 56392-16-6 C15H25NO4 Degradation/Metabolism
Metoprolol Dimer Impurity 230975-30-1 C21H28O5 Degradation

This table is based on known impurities of Metoprolol. The corresponding deuterated versions would be expected in this compound.

Degradation Pathways and Mechanisms Under Controlled Conditions

Forced degradation studies are essential to understand how a substance behaves under various stress conditions, helping to identify potential degradation products and establish its intrinsic stability. nih.gov Studies on Metoprolol have been conducted under conditions stipulated by the International Council for Harmonisation (ICH), including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. nih.govpnrjournal.com

The primary metabolic pathways for Metoprolol, which can be analogous to chemical degradation, are O-demethylation, α-hydroxylation, and N-dealkylation. pharmgkb.orgnih.gov Forced degradation studies have shown that Metoprolol is particularly susceptible to degradation in alkaline and thermal conditions. nih.gov In contrast, it shows more stability in acidic and photolytic environments. nih.gov

Alkaline and Acid Hydrolysis : Significant degradation occurs in alkaline (basic) media, whereas the compound is more stable under acidic conditions. nih.govpnrjournal.com

Oxidative Degradation : The presence of oxidizing agents like hydrogen peroxide (H₂O₂) can accelerate degradation. nih.gov The rate of degradation is enhanced with increasing concentrations of the oxidizing agent. nih.gov

Thermal Degradation : Metoprolol shows susceptibility to thermal stress, leading to the formation of degradation products. nih.govpnrjournal.com

Photodegradation : Photo-induced degradation can occur upon exposure to UV irradiation, with the rate influenced by factors like pH. nih.gov

The degradation process can lead to the formation of several products. For example, electrochemical degradation has been shown to produce four main transformation products. scielo.org.mx Photoinduced degradation also leads to several intermediate products. nih.gov

Table 2: Summary of Metoprolol Degradation Under Stress Conditions

Stress Condition Observation Reference
Acid Hydrolysis Minimal degradation observed. nih.gov
Alkaline Hydrolysis Extensive degradation occurs. nih.govpnrjournal.com
Oxidative (H₂O₂) Degradation is accelerated; complete degradation can be achieved with sufficient oxidant. pnrjournal.comnih.gov
Thermal Stress Significant degradation is found to occur under thermal stress. nih.gov
Photolytic Stress Minimal degradation observed under photolytic stress alone. nih.gov

| UV Irradiation | Degradation occurs, which can be accelerated by the addition of H₂O₂. | nih.gov |

Development of Stability-Indicating Analytical Methodologies

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from its impurities, degradation products, or other components in the sample matrix. jocpr.comtsijournals.com For Metoprolol and its deuterated analogue, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for developing such methods. nih.govpnrjournal.comjocpr.comorientjchem.org

The development of a robust stability-indicating HPLC method involves optimizing several chromatographic parameters to achieve a successful separation of the drug from its potential degradants. nih.gov

Stationary Phase (Column) : C18 columns are widely used due to their versatility and effectiveness in separating compounds of moderate polarity like Metoprolol. pnrjournal.comjocpr.comtsijournals.com

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile. nih.govpnrjournal.comorientjchem.org The pH of the buffer and the ratio of the organic solvent are critical parameters that are adjusted to optimize the separation.

Detection : UV detection is commonly used, with the wavelength selected based on the UV absorbance maxima of Metoprolol and its impurities, often around 225 nm, 228 nm, or 274 nm. nih.govpnrjournal.comorientjchem.org

Once developed, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. orientjchem.org This involves demonstrating its specificity, linearity, accuracy, precision, and robustness. jocpr.comorientjchem.org The specificity is confirmed by analyzing forced degradation samples to show that the degradant peaks are well-resolved from the main drug peak. pnrjournal.comjocpr.com

Table 3: Examples of Validated Stability-Indicating HPLC Methods for Metoprolol

Column Mobile Phase Flow Rate Detection Wavelength Reference
Waters X-Terra RP18 (150mm x 4.6mm, 5µm) Not specified in abstract Not specified 240 nm jocpr.com
C18 Sodium dihydrogen phosphate buffer-acetonitrile (70:30) 1 mL/min 274 nm nih.gov
Oyster ODS3 (150 x 4.6mm, 5µm) 20mM phosphate buffer (pH 2.3) and Acetonitrile (650:350, v/v) 1.0 mL/min 225 nm orientjchem.org
Kya Tech HiQ sil C18 W (250mm x 4.6mm, 10µm) Gradient: Acetonitrile and 10mM potassium dihydrogen phosphate (pH 3.0) 1.0 mL/min Not specified tsijournals.com

Role of Rac Metoprolol D6 Hemi + Tartrate As an Analytical Reference Standard

Development and Qualification of High-Purity Reference Standards

The journey of a reference standard from synthesis to certification is a meticulous process designed to ensure the highest possible quality and purity. Regulatory bodies like the US Food and Drug Administration (FDA) define a reference standard as a "highly purified compound that is well characterized". pharmtech.com This high level of characterization is essential as these standards are used to validate analytical methods and to determine the potency and purity of active pharmaceutical ingredients (APIs). pharmtech.com

The development of a deuterated reference standard like rac Metoprolol-d6 Hemi (+)-Tartrate involves several key stages:

Synthesis: The initial synthesis of the deuterated compound may follow a similar pathway to its non-labeled counterpart. However, specialized techniques are required to introduce the deuterium (B1214612) atoms at specific positions within the molecule. This process aims for high isotopic enrichment to ensure a distinct mass difference from the unlabeled analyte.

Purification: Achieving the highest possible purity is a critical step. pharmtech.com A reference standard with a purity of 99.9% is more desirable than one with 90% purity, as it minimizes the number of impurities that need to be identified and monitored throughout the material's lifecycle. pharmtech.com Further purification of a drug substance may be necessary to elevate it to the status of a reference standard. pharmtech.com

Characterization: Comprehensive characterization is performed to confirm the identity and purity of the compound. This involves a battery of analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the position of the deuterium labels.

Chromatographic Methods (e.g., HPLC, GC): To assess purity and identify any potential impurities. pharmaffiliates.com

The qualification of a reference standard is a formal process that documents its fitness for its intended purpose. This involves establishing its identity, purity, and any other relevant properties. The reference material should be of the highest purity available and ideally from the same manufacturing batch as the material used in nonclinical and clinical studies. nih.gov

Applications in Analytical Method Validation and Quality Control in Pharmaceutical Research

This compound serves as a crucial tool in the validation of analytical methods and for ongoing quality control in pharmaceutical research. Its primary application is as an internal standard in chromatographic methods, particularly those coupled with mass spectrometry (LC-MS). pharmaffiliates.comaptochem.com

Analytical Method Validation:

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. clearsynth.com Deuterated standards are instrumental in this process for several reasons:

Accuracy and Precision: By adding a known amount of the deuterated internal standard to both calibration standards and unknown samples, analysts can correct for variations in sample preparation, injection volume, and instrument response. aptochem.comclearsynth.com This leads to more accurate and precise quantification of the target analyte, in this case, metoprolol (B1676517).

Compensation for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.com Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar matrix effects. aptochem.com By comparing the analyte's response to the internal standard's response, these effects can be effectively normalized. clearsynth.com

Robustness: The use of a deuterated internal standard contributes to the development of robust and reliable analytical methods, a key requirement for regulatory submissions. clearsynth.comnih.gov

A study on the determination of olmesartan (B1677269) in human plasma highlighted the advantages of using a deuterated internal standard, as recommended by regulatory agencies, leading to accurate and precise results. nih.gov

Quality Control in Pharmaceutical Research:

In a quality control setting, this compound is used to ensure the consistent performance of analytical methods over time. It is a key component in:

Quantitative Bioanalysis: In pharmacokinetic studies, where the concentration of a drug and its metabolites in biological fluids is measured over time, deuterated internal standards are essential for generating reliable data. clearsynth.comresearchgate.net

Impurity Profiling: Deuterated standards can be used to accurately quantify known impurities in the drug substance or drug product. pharmaffiliates.com

Stability Studies: These standards help in tracking the degradation of the active pharmaceutical ingredient over time under various storage conditions. pharmaffiliates.com

The following table summarizes the key applications and benefits of using this compound in analytical method validation and quality control:

Application AreaSpecific UseBenefit
Analytical Method Validation Internal Standard in LC-MSImproved accuracy and precision of quantification. clearsynth.com
Compensation for matrix effects. clearsynth.com
Enhanced method robustness and reliability. clearsynth.comnih.gov
Quality Control Quantitative BioanalysisReliable data for pharmacokinetic studies. clearsynth.com
Impurity ProfilingAccurate quantification of impurities. pharmaffiliates.com
Stability StudiesPrecise monitoring of drug degradation. pharmaffiliates.com

Metrological Aspects: Traceability and Measurement Uncertainty of Deuterated Standards

Metrology, the science of measurement, provides the framework for ensuring the comparability and reliability of analytical results. For deuterated reference standards, two key metrological concepts are traceability and measurement uncertainty.

Metrological Traceability:

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.goveurachem.org In the context of this compound, this means that the certified value of the standard (e.g., its purity or concentration) is linked to national or international standards, ultimately tracing back to the International System of Units (SI). eurachem.org

Establishing traceability involves:

A well-defined measurement process. nist.gov

A comprehensive description of the measurement system. nist.gov

A stated result with a documented measurement uncertainty. nist.gov

This unbroken chain of comparisons ensures that measurements made at different times, in different laboratories, or with different equipment are comparable. laboratorioseyco.com

Measurement Uncertainty:

No measurement is perfect; there is always a degree of uncertainty associated with the result. linde.com Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. fao.org For a certified reference material like this compound, the certificate of analysis will include a statement of the certified value and its associated uncertainty. demarcheiso17025.com

Purity of the Neat Material: This includes uncertainties associated with chromatographic purity, residual solvents, and inorganic content. demarcheiso17025.com

Mass Measurement: Uncertainties arising from the weighing process, including the calibration and performance of the balance. demarcheiso17025.com

Solvent Addition (for solution standards): Uncertainties related to the volume or mass of the solvent used to prepare a solution of the standard. demarcheiso17025.com

Understanding and quantifying these sources of uncertainty is a requirement of international standards such as ISO/IEC 17025. demarcheiso17025.com A thorough evaluation of measurement uncertainty provides confidence in the quality and reliability of the reference standard and, by extension, the analytical results obtained using it. linde.com

The relationship between traceability and uncertainty is intrinsic; there can be no traceability without an associated uncertainty, and the uncertainty evaluation must consider the traceability of all inputs. laboratorioseyco.com

Future Perspectives in Deuterated Pharmaceutical Compound Research

Emerging Deuteration Technologies and Synthetic Strategies

The synthesis of deuterated compounds is central to their application in pharmaceutical research. The development of more efficient, selective, and cost-effective deuteration methods is a key area of ongoing innovation. Historically, deuterium (B1214612) labeling involved multi-step syntheses, but modern strategies focus on late-stage deuteration, which allows for the introduction of deuterium into a molecule at a later point in the synthetic sequence. nih.gov

One of the primary challenges is to develop methods for the selective isotopic enrichment of organic molecules. doi.org Traditional methods sometimes require harsh conditions, using strong acids or bases. doi.org Emerging technologies are aimed at overcoming these limitations. For instance, the use of ionic liquids as catalysts for hydrogen/deuterium (H/D) exchange reactions has shown remarkable efficiency, achieving high levels of deuteration under milder conditions. doi.org Another approach involves metal-catalyzed reactions that can precisely target specific C-H bonds for deuteration. simsonpharma.com These advancements are crucial for making deuterated compounds more accessible for research and development.

Table 1: Emerging Deuteration Technologies

Technology Description Key Advantages
Ionic Liquid Catalysis Utilizes ionic liquids to facilitate H/D exchange reactions. doi.org High efficiency, milder reaction conditions, can be applied to active pharmaceutical ingredients. doi.org
Metal-Catalyzed Hydrogenation Employs deuterated hydrogen gas (D2) and a metal catalyst to introduce deuterium. simsonpharma.com High specificity for certain functional groups.
Late-Stage Deuteration Introduces deuterium atoms into a complex molecule in the final steps of its synthesis. nih.gov Reduces the need for lengthy de novo synthesis of deuterated molecules. nih.gov

| Enzymatic Synthesis | Uses enzymes to selectively incorporate deuterium into specific sites of organic molecules. simsonpharma.com | High selectivity and specificity for complex biological molecules. |

Novel Analytical Applications and Methodological Advancements

Deuterated compounds are invaluable tools in analytical chemistry, particularly in pharmacokinetic and metabolic studies. simsonpharma.com The primary application of rac Metoprolol-d6 Hemi (+)-Tartrate is as an internal standard for the quantification of metoprolol (B1676517) using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comdoi.org

When used as an internal standard, a known quantity of the deuterated compound is added to a biological sample (like blood or urine). nih.gov Because the deuterated standard is chemically identical to the non-deuterated analyte (the drug being measured), it behaves similarly during sample extraction, purification, and analysis. nih.govpharmaffiliates.com However, its higher mass allows it to be distinguished by the mass spectrometer. pharmaffiliates.com This technique, known as stable isotope dilution analysis, enables highly accurate and precise quantification of the drug in the sample by correcting for any analyte loss during the procedure. nih.gov

Advancements in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy continue to expand the analytical utility of deuterated compounds. pharmaffiliates.com In NMR, deuterated solvents are commonly used, and deuterium labeling within a molecule can help in elucidating complex structures and studying molecular dynamics. simsonpharma.comresearchgate.net

Table 2: Analytical Applications of Deuterated Compounds

Application Method Purpose Example Compound
Internal Standard GC-MS, LC-MS Accurate quantification of drugs in biological samples. caymanchem.com This compound
Metabolic Pathway Tracing Mass Spectrometry To study how drugs are absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.com Deuterated drug candidates
Structural Elucidation NMR Spectroscopy To determine the three-dimensional structure of molecules. pharmaffiliates.com Molecules dissolved in deuterated solvents

| Reaction Mechanism Studies | Various Spectroscopic Methods | To understand the step-by-step process of chemical reactions. simsonpharma.compharmaffiliates.com | Deuterated reagents and substrates |

Interdisciplinary Approaches Leveraging Deuterated Probes in Preclinical Research

The use of deuterated compounds as probes extends beyond simple analytical standards into complex preclinical research, bridging chemistry, biology, and medicine. As stable isotopic tracers, they offer a non-radioactive method to probe biological systems and elucidate the mechanisms of drug action and disease. simsonpharma.comresearchgate.net

In preclinical studies, deuterated versions of drugs can be administered to animal models to trace their metabolic fate. For example, a study investigating the effects of metoprolol on sterol biosynthesis in mice could use this compound to differentiate between the administered drug and its metabolites, providing a clearer picture of its off-target effects. nih.gov This is crucial for understanding potential drug-drug interactions and identifying metabolites that might contribute to efficacy or toxicity. nih.gov

Furthermore, the principles of isotopic labeling are being applied in novel ways. In materials science, deuterated polymers are used in conjunction with techniques like infrared microspectroscopy and neutron scattering to study the structure and behavior of polymer blends. researchgate.net In the realm of diagnostics, while fluorescent probes are common for non-invasive imaging, the concept of targeted probes is paramount. nih.govnih.gov Deuterium labeling offers a complementary way to "tag" molecules for detection through highly sensitive techniques like mass spectrometry imaging, allowing for the mapping of a drug's distribution within tissues at a molecular level. These interdisciplinary applications highlight the versatility of deuterated compounds as powerful research tools.

Q & A

Q. What are the key physicochemical properties of rac Metoprolol-d6 Hemi (+)-Tartrate, and how do they influence experimental design?

this compound is a deuterated isotopologue of metoprolol, with a molecular formula of C15H25NO3·½C4H6O6 (deuterated at six positions). Key properties include:

  • Melting point : 120°C .
  • Solubility : Highly soluble in ethanol and glacial acetic acid, but poorly soluble in ether or acetone .
  • UV/Vis characteristics : λmax at 223 and 276 nm, critical for spectrophotometric quantification . These properties guide solvent selection for dissolution studies and inform stability testing (e.g., avoiding high temperatures during storage).

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Hazards : Classified as a reproductive toxin (Category 2) and hazardous to aquatic environments (Chronic Category 3) .
  • Protective measures : Use gloves, safety goggles, and respiratory protection to avoid inhalation of dust/aerosols .
  • Spill management : Collect spills using inert absorbents and avoid environmental release .

Q. Which analytical methods are validated for quantifying this compound in formulations?

  • UV spectroscopy : Calibration at λmax 224 nm (pH 6.8 phosphate buffer) with validation via ANOVA and Tukey-Kramer tests (p < 0.05 for significance) .
  • HPLC : Comparative studies with UV show higher specificity for deuterated analogs, minimizing interference from excipients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dissolution profiles of this compound across formulations?

  • Methodology : Use USP Apparatus 1 (basket) at 100 RPM in simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8) .
  • Troubleshooting : Inconsistent profiles may arise from polymorphic transitions or excipient interactions. Characterize solid-state forms via XRPD and DSC .
  • Case study : Calcium starch-modified formulations showed delayed release due to matrix hydration kinetics .

Q. What strategies are recommended for validating deuterium isotope effects in pharmacokinetic studies of rac Metoprolol-d6?

  • Isotope tracing : Use LC-MS/MS to monitor deuterium retention in plasma samples, ensuring ≥98% isotopic purity .
  • Kinetic modeling : Compare AUC and Cmax between deuterated and non-deuterated analogs to assess metabolic stability changes .
  • Pitfalls : Deuterium/hydrogen exchange during sample preparation can skew results; stabilize samples at -80°C .

Q. How should researchers address gaps in ecotoxicological data for this compound?

  • Experimental design : Conduct OECD 211 (Daphnia magna) and OECD 201 (algae) tests to evaluate chronic aquatic toxicity .
  • Analytical challenges : Quantify low environmental concentrations (ng/L) using SPE-LC-MS/MS with a LOQ of 0.1 ng/mL .
  • Regulatory alignment : Align endpoints with REACH requirements for hazard classification .

Q. What methodological considerations apply to synthesizing this compound with high enantiomeric purity?

  • Chiral resolution : Use (+)-tartaric acid for diastereomeric salt formation, followed by recrystallization in ethanol/water .
  • Quality control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10) .
  • Deuterium labeling : Ensure deuterium incorporation at six methyl/methoxy positions via NMR (¹H and ²H) validation .

Data Contradiction Analysis

Q. How to reconcile conflicting stability data between storage recommendations (-20°C) and observed decomposition at low temperatures?

  • Root cause : Hydrolysis of the tartrate moiety in residual moisture.
  • Mitigation : Lyophilize the compound before storage and use desiccants in vials .
  • Validation : Conduct accelerated stability studies (40°C/75% RH) to model long-term degradation pathways .

Q. Why do UV-based assays for rac Metoprolol-d6 show variability in tablet formulations?

  • Interference : Excipients like titanium dioxide or magnesium stearate absorb at 224 nm.
  • Solution : Switch to derivative spectroscopy (second-order) or HPLC with PDA detection to improve selectivity .

Methodological Resources

  • Spectrophotometric validation : Follow ICH Q2(R1) guidelines for linearity (r² > 0.995) and precision (%RSD < 2%) .
  • Regulatory compliance : Align preclinical toxicity studies with OECD 414 (prenatal developmental toxicity) for reproductive risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.